3-Bromopyrrolidin-2-one

Description

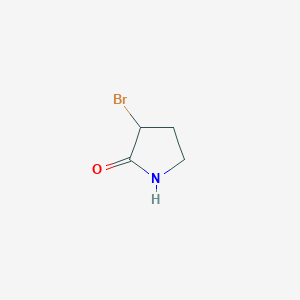

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPDRYJFYUWXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435581 | |

| Record name | 3-bromopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40557-20-8 | |

| Record name | 3-bromopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopyrrolidin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyrrolidin-2-one is a halogenated lactam that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, structural features, and key experimental protocols. The information presented is intended to support research and development activities by providing a consolidated technical resource.

Chemical Structure and Properties

This compound, a derivative of 2-pyrrolidinone, is characterized by a five-membered lactam ring with a bromine substituent at the C-3 position. This structural feature imparts specific reactivity to the molecule, making it a valuable intermediate in synthetic chemistry.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 40557-20-8[1] |

| Molecular Formula | C₄H₆BrNO[1] |

| InChI | InChI=1S/C4H6BrNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7)[1] |

| InChIKey | GVPDRYJFYUWXQK-UHFFFAOYSA-N[1] |

| SMILES | C1C(C(=O)N1)Br |

| Synonyms | 3-bromo-2-pyrrolidone, 2-Pyrrolidinone, 3-bromo-[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 164.00 g/mol | PubChem[1] |

| Melting Point | 83 °C | ChemicalBook |

| Boiling Point (Predicted) | 305.8 ± 35.0 °C | ChemicalBook |

| Density (Predicted) | 1.715 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 14.70 ± 0.40 | ChemicalBook |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | ChemicalBook |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a linear precursor. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of 2-Bromo-4-butyrolactam (this compound)

This protocol is based on the conversion of 2,4-dibromobutyric acid to its amide, followed by intramolecular cyclization.

Materials:

-

2,4-dibromobutyric acid

-

Thionyl chloride or other suitable activating agent for the carboxylic acid

-

Ammonia (aqueous or gaseous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Chloroform

-

Silica gel for column chromatography

-

Ice

Procedure:

-

Amide Formation: 2,4-dibromobutyric acid (0.30 mol) is converted to 2,4-dibromobutyramide. This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia. The resulting amide is a crystalline product.

-

Cyclization:

-

The crystalline 2,4-dibromobutyramide is dissolved in anhydrous THF.

-

The solution is cooled in an ice bath to below 10°C.

-

Sodium hydride (0.60 mol) is added slowly to the cooled solution over approximately 15 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is concentrated by evaporating the solvent to about one-third of its original volume.

-

The concentrated mixture is then poured into an ice-water mixture.

-

The aqueous mixture is extracted with chloroform.

-

The chloroform phase is collected, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

-

Synthesis Workflow

References

An In-depth Technical Guide to 3-Bromopyrrolidin-2-one (CAS: 40557-20-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyrrolidin-2-one, also known as α-Bromobutyrolactam, is a halogenated lactam that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromine atom adjacent to a lactam ring, makes it a versatile intermediate for introducing the pyrrolidinone moiety into more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical and Computed Properties

The key physical and chemical properties of this compound are summarized in the table below. These parameters are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 40557-20-8 | [1] |

| Molecular Formula | C₄H₆BrNO | [1] |

| Molecular Weight | 164.00 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 83 °C | [2] |

| Boiling Point | 305.8 ± 35.0 °C (Predicted) | [2] |

| Density | 1.715 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.70 ± 0.40 (Predicted) | [2] |

| XLogP3-AA | 0.5 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis and Purification

This compound is typically synthesized via the intramolecular cyclization of a brominated amide precursor. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis via Cyclization of 2,4-Dibromobutanamide

This two-step procedure involves the amidation of 2,4-dibromobutyric acid followed by a base-mediated intramolecular cyclization.

Step 1: Synthesis of 2,4-Dibromobutanamide

-

Amidation: 2,4-dibromobutyric acid (73.5 g, 0.30 mol) is converted to its corresponding amide.[2] This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an ammonia source (e.g., aqueous ammonia) under controlled temperature conditions.

-

Isolation: The resulting crystalline 2,4-dibromobutanamide is isolated by filtration, washed with cold water, and dried. The reported melting point is 79 °C.[2]

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: The crystalline 2,4-dibromobutanamide from Step 1 is dissolved in 650 g of anhydrous tetrahydrofuran (THF) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Cooling: The solution is cooled in an ice bath.[2]

-

Base Addition: Sodium hydride (NaH, 60% dispersion in mineral oil, 24 g, 0.60 mol) is added slowly and portion-wise over approximately 15 minutes, ensuring the temperature remains low.[2]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[2]

-

Work-up: The reaction volume is reduced to approximately one-third by rotary evaporation. The concentrated mixture is then carefully poured into 360 g of an ice-water mixture.[2]

-

Extraction: The aqueous mixture is extracted three times with chloroform (3 x 360 g).[2]

-

Purification: The combined organic phases are collected, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.[2]

Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of this compound. While publicly available experimental spectra are scarce, the expected data from key analytical techniques are detailed below.

Infrared (IR) Spectroscopy

An FTIR spectrum has been recorded for this compound using a KBr wafer technique.[1] The spectrum is expected to show characteristic absorption bands for the functional groups present:

-

N-H Stretch: A moderate to strong, broad band around 3200-3400 cm⁻¹ for the secondary amide N-H.

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of a five-membered lactam carbonyl.

-

N-H Bend (Amide II): A moderate band around 1550 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically between 500-650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the three distinct proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.5 | Broad Singlet | 1H | NH |

| ~4.3 - 4.5 | Triplet | 1H | CH -Br |

| ~3.4 - 3.6 | Multiplet | 2H | N-CH₂ |

| ~2.5 - 2.8 | Multiplet | 2H | CH₂ -CHBr |

Predicted ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum is expected to display four distinct signals corresponding to each carbon atom in the structure.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~172 - 175 | C =O (Carbonyl) |

| ~48 - 52 | C H-Br |

| ~45 - 49 | N-C H₂ |

| ~30 - 35 | C H₂-CHBr |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound would be expected to show a characteristic molecular ion region due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

-

Molecular Ion (M⁺): A pair of peaks of almost equal intensity at m/z = 163 (for C₄H₆⁷⁹BrNO) and m/z = 165 (for C₄H₆⁸¹BrNO). The presence of this M⁺ and M+2 pattern is a strong indicator of a monobrominated compound.

-

Key Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the lactam ring.

-

[M - Br]⁺: A peak at m/z = 84 , corresponding to the loss of the bromine radical.

-

Loss of CO: A peak corresponding to [M - CO]⁺ .

-

Loss of HBr: A peak corresponding to [M - HBr]⁺ .

-

Reactivity and Applications in Drug Development

This compound is a valuable intermediate primarily used in the synthesis of more complex heterocyclic systems. The bromine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Key Intermediate for Antibacterial Agents

A significant application of this compound is in the synthesis of novel antibacterial agents, particularly vinylpyrrolidinone-cephalosporin derivatives.[3] These compounds are designed to combat infections caused by resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). In these syntheses, the pyrrolidinone moiety is coupled to the cephalosporin core, often via a multi-step sequence where the bromine is displaced or used to form a key bond.

Mechanism of Action: Cephalosporin Antibiotics

The ultimate biological activity of the cephalosporin derivatives synthesized from this compound stems from the core β-lactam structure. Cephalosporins are bactericidal agents that inhibit the synthesis of the bacterial cell wall.

-

Target Identification: The primary targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final step of peptidoglycan synthesis.

-

Inhibition: The strained β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala substrate of the PBP.

-

Covalent Modification: The β-lactam ring is irreversibly opened, forming a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.

-

Cell Lysis: This inactivation of PBPs prevents the cross-linking of the peptidoglycan chains, compromising the structural integrity of the cell wall and ultimately leading to cell lysis and bacterial death.

Safety and Handling

This compound is classified with several GHS hazard statements and should be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[2]

References

Spectroscopic Profile of 3-Bromopyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromopyrrolidin-2-one (CAS No: 40557-20-8). Due to the limited availability of experimentally-derived public data, this document focuses on predicted spectroscopic values and standard experimental protocols for obtaining such data. The information herein serves as a valuable resource for the characterization and analysis of this compound and similar chemical entities.

Chemical Structure and Properties

This compound is a halogenated lactam with the molecular formula C₄H₆BrNO.[1] Its structure consists of a five-membered pyrrolidinone ring substituted with a bromine atom at the 3-position.

Molecular Weight : 164.00 g/mol [1]

Spectroscopic Data Summary

The following tables present predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | dd | 1H | H-3 (CH-Br) |

| ~3.4 | m | 2H | H-5 (CH₂-N) |

| ~2.6 | m | 1H | H-4a |

| ~2.2 | m | 1H | H-4b |

| ~7.0-8.0 | br s | 1H | N-H |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C-2 (C=O) |

| ~50 | C-3 (CH-Br) |

| ~45 | C-5 (CH₂-N) |

| ~30 | C-4 (CH₂) |

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~2950, ~2850 | Medium | C-H Stretch (aliphatic) |

| ~1680 | Strong | C=O Stretch (amide I) |

| ~1450 | Medium | C-H Bend |

| ~600 | Medium-Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 163/165 | ~50 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 84 | ~100 | [M - Br]⁺ |

| 56 | Variable | [C₃H₄O]⁺ or [C₃H₆N]⁺ |

| 41 | Variable | [C₂H₃N]⁺ or [C₃H₅]⁺ |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as needed for the specific instrument.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Procedure:

-

Introduce the sample into the high vacuum of the mass spectrometer, where it is vaporized.

-

Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The mass spectrum displays the relative abundance of ions as a function of their m/z ratio.

-

Visualizations

Chemical Structure of this compound

References

A Technical Guide to the Stability and Storage of 3-Bromopyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical stability and storage parameters for 3-Bromopyrrolidin-2-one (CAS No: 40557-20-8), a key intermediate in various synthetic and pharmaceutical applications. Adherence to proper handling and storage protocols is essential to ensure the compound's integrity, purity, and shelf-life, thereby safeguarding experimental reproducibility and outcomes.

Physicochemical Properties

This compound is a solid, typically appearing white to light yellow.[1] Its fundamental physical characteristics are crucial for determining appropriate handling procedures.

| Property | Value | Source |

| Molecular Formula | C₄H₆BrNO | [2] |

| Molecular Weight | 164.00 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 83 °C | [1] |

| Boiling Point | 305.8 ± 35.0 °C (Predicted) | [1] |

| Density | 1.715 ± 0.06 g/cm³ (Predicted) | [1] |

Chemical Stability Profile

Under standard ambient and normal conditions, this compound is considered a stable compound.[3][4] However, its stability is compromised by exposure to specific environmental factors, necessitating careful control over its storage environment.

Key Stability Concerns:

-

Light Sensitivity : The compound may polymerize upon exposure to light.[4] It is crucial to store it in light-resistant containers.

-

Moisture Sensitivity : The material is sensitive to moisture.[4] Storage in a dry environment is mandatory to prevent hydrolysis or degradation.

-

Thermal Stress : While stable at room temperature, strong heating should be avoided to prevent decomposition. Keep the compound away from open flames, hot surfaces, and other sources of ignition.[3][4]

Incompatible Materials and Hazardous Decomposition: Contact with certain substances can lead to hazardous reactions. It is imperative to avoid:

-

Strong oxidizing agents[3]

-

Strong acids[3]

-

Bases

-

Copper, Peroxides, Silver/silver oxides, and Mercury/mercury oxides

In the event of decomposition, typically under fire conditions, hazardous products such as hydrogen halides, carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) may be released.[3][5]

Recommended Storage Conditions

To maintain the long-term purity and stability of this compound, the following storage conditions are recommended based on compiled safety data.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Store in a freezer at temperatures under -20°C. Alternatively, keep refrigerated in a cool place. | To minimize degradation kinetics and preserve long-term stability. | [1][5] |

| Atmosphere | Store under an inert atmosphere, such as nitrogen. | To prevent oxidation and reaction with atmospheric moisture. | [1][3] |

| Container | Keep in a tightly closed, light-resistant container. | To protect from moisture, air, and light-induced polymerization. | [3][4][6] |

| Environment | Store in a dry and well-ventilated area. | To prevent moisture absorption and ensure a safe storage environment. | [3][4][6] |

| Security | Store locked up or in an area accessible only to authorized personnel. | Due to the compound's hazardous nature. | [4] |

Experimental Protocols and Workflows

Logical Workflow for Handling and Stability Assessment

The following diagram outlines a logical process for receiving, handling, storing, and assessing the stability of this compound in a research setting.

Caption: General workflow for receiving, storing, and assessing the stability of this compound.

General Methodology for a Stability Study

A comprehensive stability study for this compound, while not explicitly found, would typically involve the following steps:

-

Reference Standard Characterization : A highly pure batch of this compound is fully characterized using techniques like NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to serve as a baseline (t=0) reference.

-

Stability-Indicating Method Development : An analytical method, typically HPLC with UV detection, is developed and validated. This method must be capable of separating the intact this compound from any potential degradation products without interference.

-

Forced Degradation Studies : The compound is subjected to harsh conditions (e.g., strong acid/base hydrolysis, oxidation with H₂O₂, high heat, and intense light exposure) to intentionally induce degradation. This helps identify likely degradation products and confirms the stability-indicating nature of the analytical method.

-

Long-Term and Accelerated Stability Testing :

-

Long-Term : Samples are stored under the recommended conditions (-20°C) and tested at specified intervals (e.g., 0, 3, 6, 9, 12, 24 months) to determine the real-time shelf-life.

-

Accelerated : Samples are stored at elevated temperatures (e.g., 25°C/60% RH, 40°C/75% RH) to predict the long-term stability and to quickly assess the impact of short-term excursions from recommended storage conditions.

-

-

Data Analysis : The purity of the compound is monitored over time. The rate of degradation is calculated, and the shelf-life is established based on the time it takes for the purity to drop below a predefined acceptance criterion (e.g., 95%).

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated area or under a chemical fume hood.[3]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[3][6]

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

-

Handling : Avoid breathing dust, vapors, or spray.[3] Do not ingest or allow contact with skin and eyes.[3] Use non-sparking tools and take precautionary measures against static discharge.[3]

-

First Aid : In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

Navigating the Synthesis and Handling of 3-Bromopyrrolidin-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and experimental protocols associated with 3-Bromopyrrolidin-2-one, a key building block in modern medicinal chemistry. Due to its reactive nature, a thorough understanding of its hazard profile and proper handling procedures is paramount for ensuring laboratory safety and experimental success. This document consolidates critical data from safety data sheets and outlines a detailed synthetic protocol, offering a comprehensive resource for professionals working with this versatile compound.

Core Safety and Hazard Data

A meticulous review of available Safety Data Sheets (SDS) reveals that this compound is a hazardous substance requiring careful handling. The primary hazards include acute toxicity if swallowed, skin irritation, and serious eye irritation. It may also cause respiratory irritation. The following tables summarize the essential safety information.

Table 1: Hazard Identification and Classification

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₆BrNO |

| Molecular Weight | 164.00 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 83 °C |

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Table 4: Personal Protective Equipment (PPE) and Handling

| Aspect | Recommendation |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter. |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

Safe Handling and Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure and preventing accidents.

References

The Structural Landscape of 3-Bromopyrrolidin-2-one and Its Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Crystallographic Data, Synthetic Methodologies, and Biological Significance

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The introduction of a bromine atom at the 3-position creates a versatile synthetic handle and modulates the molecule's physicochemical properties, making 3-bromopyrrolidin-2-one and its derivatives attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the crystal structure of these compounds, detailed experimental protocols for their synthesis and crystallographic analysis, and an exploration of their relevance in targeting key signaling pathways in disease.

Crystal Structure Analysis

While the crystal structure of the parent this compound is not publicly available in crystallographic databases, detailed structural information can be gleaned from its derivatives. This section presents the crystallographic data for a key example, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, which incorporates the core pyrrolidin-2-one moiety.

Crystallographic Data for a Representative Derivative

The crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one provides valuable insights into the conformational preferences and intermolecular interactions of the pyrrolidin-2-one ring system.

| Parameter | Value |

| Empirical Formula | C₁₉H₁₈Br₂N₂O |

| Formula Weight | 450.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.8691 (8) |

| b (Å) | 9.4578 (7) |

| c (Å) | 17.5852 (13) |

| α (°) | 90 |

| β (°) | 106.338 (3) |

| γ (°) | 90 |

| Volume (ų) | 1734.0 (2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.724 |

| Absorption Coefficient (mm⁻¹) | 4.686 |

| F(000) | 896 |

Table 1: Crystallographic data for 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.

Molecular and Supramolecular Features

In the crystal structure of this derivative, the pyrrolidine ring adopts a distorted envelope conformation. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H···O, C—H···O, and C—H···Br interactions, which form a three-dimensional architecture. Additionally, C—H···π interactions contribute to the overall stability of the crystal lattice. This intricate network of non-covalent interactions is crucial for understanding the solid-state properties of these molecules and can inform the design of crystalline forms with desired pharmaceutical attributes.

Experimental Protocols

Synthesis of N-Aryl-3-bromopyrrolidin-2-one Derivatives

The synthesis of N-aryl derivatives of this compound is a key step in the development of novel therapeutic agents. A general and robust method involves the condensation of an appropriate aniline with a suitable precursor.

Protocol: Synthesis of 1-(3-Acetylphenyl)-3-bromopyrrolidin-2-one

-

Reaction Setup: To a solution of 3-aminoacetophenone (1.2 equivalents) in a suitable aprotic solvent such as toluene or dichloromethane, add this compound (1.0 equivalent).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-bromopyrrolidin-2-one derivative.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the three-dimensional structure of a molecule by X-ray diffraction.

Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which the compound has moderate solubility. Common solvents for recrystallization include ethanol, methanol, acetone, ethyl acetate, and mixtures with less polar solvents like hexanes.

-

Solution Preparation: Gently warm the solution to ensure complete dissolution of the solid.

-

Crystallization: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

-

Data Collection: Mount a selected crystal on a goniometer head and place it on the X-ray diffractometer. Collect the diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final structural model.

An In-Depth Technical Guide to 3-Bromopyrrolidin-2-one: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromopyrrolidin-2-one, a crucial heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its significant role as an intermediate in the development of pharmaceutically active compounds.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for research and development. This compound is known by several names in scientific literature and chemical databases.

IUPAC Name: this compound[1]

Synonyms: The compound is also referred to by various synonyms, which are often found in supplier catalogs and older publications. These include:

-

2-Pyrrolidinone, 3-bromo-[1]

-

3-bromo-2-pyrrolidone[1]

-

alpha-Bromobutyrolactam[2]

-

3-bromo-pyrrolidin-2-one[1]

A structured summary of its key identifiers is provided in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 40557-20-8 | [1][3] |

| PubChem CID | 10103471 | [1] |

| EC Number | 826-779-4 | [1][3] |

| DSSTox Substance ID | DTXSID10435581 | [1] |

| Molecular Formula | C4H6BrNO | [1] |

| InChIKey | GVPDRYJFYUWXQK-UHFFFAOYSA-N | [1] |

| SMILES | C1CNC(=O)C1Br | [1] |

Physicochemical and Spectral Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 164.00 g/mol | [1][3] |

| Exact Mass | 162.96328 Da | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 83 °C | [2] |

| Boiling Point | 305.8 ± 35.0 °C (Predicted) | [2] |

| Density | 1.715 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.70 ± 0.40 (Predicted) | [2] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [2] |

Detailed spectral analyses are crucial for structure confirmation and purity assessment.

-

Infrared (IR) Spectroscopy: An FTIR spectrum is available in the PubChem database, obtained using a KBr wafer technique.[1] Key absorptions are expected for the N-H stretch (around 3200 cm⁻¹), the C=O (amide) stretch (around 1680-1700 cm⁻¹), and C-H stretches (around 2850-2960 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺) expected around m/z 163 and 165.

Synthesis and Experimental Protocols

This compound is typically synthesized via the cyclization of a linear precursor. The following protocol is based on a reported synthesis of its synonym, 2-bromo-4-butyrolactam.[2]

This method involves the intramolecular cyclization of 2,4-dibromobutyramide via deprotonation of the amide nitrogen, followed by nucleophilic attack on the carbon bearing the terminal bromine.

Experimental Protocol:

-

Amide Formation: Convert 2,4-dibromobutyric acid to 2,4-dibromobutyramide. This can be achieved by first converting the acid to its acyl chloride (e.g., using thionyl chloride) and then reacting with ammonia.

-

Dissolution: Dissolve the crystalline 2,4-dibromobutyramide in a suitable anhydrous solvent, such as Tetrahydrofuran (THF).

-

Cooling: Cool the reaction solution in an ice bath to a temperature below 10°C.

-

Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), slowly add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise over approximately 15 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete cyclization.

-

Workup:

-

Reduce the volume of the reaction solution by about two-thirds using a rotary evaporator.

-

Carefully pour the concentrated mixture into an ice-water mixture.

-

Extract the aqueous mixture with a suitable organic solvent, such as chloroform or dichloromethane.

-

-

Purification: Collect the organic phase, concentrate it under reduced pressure, and purify the resulting crude product by silica gel column chromatography to yield pure this compound.[2]

The workflow for this synthesis is visualized in the diagram below.

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Development

The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[4][5] this compound serves as a versatile synthetic intermediate, providing a key electrophilic center for the introduction of various functional groups through nucleophilic substitution. This allows for the construction of diverse molecular libraries for drug screening.

The substitution at the 3- or 4-position of the pyrrolidinone ring is critical for the biological activity of many drugs. For instance, the antiepileptic drug Brivaracetam is a 4-substituted pyrrolidin-2-one derivative.[2][3] While synthesis routes for Brivaracetam may not start directly from this compound, the chemistry involved in creating such 4-substituted systems highlights the importance of functionalized pyrrolidinone intermediates. The bromine atom in this compound can be used to facilitate elimination reactions to form an unsaturated lactam, which can then undergo conjugate addition to install substituents at the 4-position. Alternatively, it can be displaced by a wide range of nucleophiles to generate 3-substituted analogs.

This strategic role as a modifiable core structure makes this compound a valuable building block for drug development professionals aiming to explore the structure-activity relationships (SAR) of new chemical entities.

The diagram below illustrates the logical relationship of this compound as a key intermediate.

Caption: Role of this compound as a key synthetic intermediate.

Safety and Handling

Based on aggregated GHS data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly within the field of drug discovery. Its functionalized γ-lactam core allows for the straightforward creation of substituted pyrrolidinone derivatives, which are integral to many biologically active compounds. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists leveraging this key building block in the development of next-generation pharmaceuticals.

References

- 1. This compound | C4H6BrNO | CID 10103471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brivaracetam synthesis - chemicalbook [chemicalbook.com]

- 4. WO2011104584A1 - Pyrrolidine substituted flavones for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of the Bromine Atom in 3-Bromopyrrolidin-2-one: A Technical Guide

Abstract

3-Bromopyrrolidin-2-one is a versatile heterocyclic compound featuring a five-membered lactam ring. The pyrrolidine-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the C3 position renders this molecule an exceptionally useful synthetic intermediate. This guide provides an in-depth analysis of the reactivity profile of this bromine atom, focusing on its role as a leaving group in nucleophilic substitution reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in organic synthesis.

Core Reactivity at the C3-Bromine Bond

The primary site of reactivity in this compound is the carbon-bromine bond. The carbon atom at the 3-position is an electrophilic center, susceptible to attack by a wide range of nucleophiles. This electrophilicity is induced by the electronegativity of the attached bromine atom, which polarizes the C-Br bond.

The dominant reaction pathway for this compound is nucleophilic substitution , where a nucleophile displaces the bromide ion, which serves as an effective leaving group.[2] This class of reaction is fundamental to synthetic organic chemistry for the formation of new carbon-heteroatom and carbon-carbon bonds.

Mechanistic Considerations: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[3]

-

SN2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[4] This pathway results in an inversion of stereochemistry at the reaction center. For this compound, which is a secondary alkyl halide, the SN2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.

-

SN1 Mechanism: This two-step mechanism involves the slow, rate-determining ionization of the substrate to form a planar carbocation intermediate, which is then rapidly attacked by the nucleophile from either face, leading to racemization.[4] While less common for this substrate, SN1 pathways could be promoted under conditions that stabilize a carbocation, such as in the presence of protic solvents or Lewis acids.

The general workflow for a typical nucleophilic substitution reaction is outlined below.

Caption: General experimental workflow for nucleophilic substitution.

Synthetic Applications and Data

The displacement of the bromine atom allows for the introduction of diverse functional groups at the C3 position, making this compound a valuable precursor for creating libraries of compounds for drug discovery and materials science.[5]

The following reaction pathway illustrates the versatility of this substrate in reacting with various nucleophiles.

Caption: Key transformations via nucleophilic substitution.

Quantitative Reaction Data

While specific reaction data for this compound is distributed across various literature sources, the table below summarizes representative transformations and typical yields for analogous systems.

| Entry | Nucleophile/Reagent | Conditions | Product | Yield (%) |

| 1 | Sodium Azide (NaN₃) | DMF, 80 °C, 12h | 3-Azidopyrrolidin-2-one | >90 |

| 2 | Benzylamine | K₂CO₃, Acetonitrile, 80 °C, 24h | 3-(Benzylamino)pyrrolidin-2-one | 75-85 |

| 3 | Sodium methoxide (NaOMe) | Methanol, rt, 6h | 3-Methoxypyrrolidin-2-one | 60-70 |

| 4 | Thiophenol, Et₃N | THF, rt, 4h | 3-(Phenylthio)pyrrolidin-2-one | ~90 |

| 5 | Diethyl malonate, NaH | THF, 60 °C, 18h | Diethyl 2-(2-oxopyrrolidin-3-yl)malonate | 65-75 |

Note: Yields are approximate and based on general procedures for secondary bromides; they may vary based on specific reaction optimization.

Experimental Protocols

Synthesis of this compound

The parent compound can be synthesized from 2,4-dibromobutyric acid via a two-step process involving amidation followed by intramolecular cyclization.[6]

Protocol:

-

Amidation: 2,4-dibromobutyric acid (1.0 eq) is converted to its corresponding amide. A typical method involves activation with a reagent like thionyl chloride to form the acyl chloride, followed by careful addition to a solution of aqueous ammonia at low temperature (0-5 °C).

-

Cyclization: The resulting 2,4-dibromobutanamide (1.0 eq) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).[6]

-

The solution is cooled in an ice bath to below 10 °C.

-

A strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq), is added portion-wise over approximately 15 minutes while maintaining the low temperature.[6] The base deprotonates the amide nitrogen, which then acts as an intramolecular nucleophile, displacing the bromide at the 4-position to form the lactam ring.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction is carefully quenched by pouring it into an ice-water mixture.

-

The aqueous mixture is extracted with an organic solvent (e.g., chloroform or ethyl acetate, 3x).[6]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to afford this compound as a solid.[6]

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a representative procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the amine, and the base.

-

Add the anhydrous solvent to the flask.

-

Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via silica gel column chromatography or recrystallization to yield the desired 3-aminopyrrolidin-2-one derivative.

Conclusion

The bromine atom in this compound serves as a versatile handle for chemical modification, primarily through nucleophilic substitution reactions. Its predictable reactivity allows for the controlled introduction of a wide range of functional groups, establishing this compound as a valuable and strategic building block in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its reactivity profile, guided by the principles of SN2 and SN1 mechanisms, is crucial for its effective utilization in multi-step synthetic campaigns.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 40557-20-8 [amp.chemicalbook.com]

Methodological & Application

Synthetic Routes to 3-Bromopyrrolidin-2-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-Bromopyrrolidin-2-one derivatives. These compounds are valuable intermediates in medicinal chemistry and drug discovery, serving as key building blocks for a variety of biologically active molecules. The following sections outline common synthetic strategies, detailed experimental procedures, and quantitative data to facilitate the efficient synthesis of these important scaffolds.

Introduction

Pyrrolidin-2-one, also known as γ-lactam, is a five-membered heterocyclic ring that is a core structural motif in numerous natural products and pharmaceutical agents. The introduction of a bromine atom at the 3-position of the pyrrolidin-2-one ring provides a versatile handle for further functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations. This versatility makes this compound derivatives highly sought-after intermediates in the synthesis of complex molecules with potential therapeutic applications. This document outlines key synthetic approaches to access these valuable compounds.

Synthetic Strategies

Several synthetic routes have been developed for the preparation of this compound and its N-substituted derivatives. The choice of method often depends on the desired substitution pattern on the nitrogen atom and the availability of starting materials. Common strategies include the bromination of pre-formed pyrrolidin-2-ones and the cyclization of acyclic precursors already containing a bromine atom.

A prevalent method involves the direct bromination of N-substituted pyrrolidin-2-ones. This approach is often straightforward but can sometimes lead to issues with regioselectivity and over-bromination. Another effective strategy is the cyclization of α,γ-dihalo amides, which provides good control over the position of the bromine atom.

Below are detailed protocols for some of the most common and effective methods for the synthesis of this compound derivatives.

Key Synthetic Protocols

Protocol 1: Synthesis of N-Methyl-3-bromopyrrolidin-2-one via Cyclization of 2,4-Dibromo-N-methylbutanamide

This protocol describes the synthesis of N-Methyl-3-bromopyrrolidin-2-one from the corresponding acyclic precursor, 2,4-dibromo-N-methylbutanamide. The cyclization is effected by a base, such as sodium hydride.

Experimental Protocol:

-

Preparation of the Reaction Mixture: To a solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) portionwise at a temperature of 10-15 °C.[1]

-

Reaction: Stir the mixture at 10-15 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction by slow addition to an ice-water mixture.

-

Extraction: Extract the aqueous mixture with dichloromethane (DCM).

-

Purification: The organic layers are combined, dried over a suitable drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4-dibromo-N-methyl-butanamide | Sodium hydride | THF | 10-15 | 81 | [1] |

Caption: Radical mechanism for the bromination of pyrrolidin-2-ones.

Summary of Synthetic Routes and Yields

The following table summarizes various synthetic approaches to this compound derivatives with their reported yields.

| Product | Starting Material(s) | Key Reagents | Yield (%) | Reference |

| 3-Bromo-1-methyl-pyrrolidin-2-one | 2,4-dibromo-N-methyl-butanamide | Sodium hydride | 81 | |

| (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | (S)-prolinol, glyoxal, ammonia | Dess–Martin periodinane, NBS, Na2SO3 | Not specified in abstract | |

| N-protected-3-pyrrolidine-lactam substituted phosphonium salts | Asparagine derivatives | NaH, Benzyl bromide | Not specified in abstract |

Conclusion

The synthesis of this compound derivatives can be achieved through several reliable methods. The choice of the synthetic route will depend on the specific derivative desired and the available starting materials. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize these valuable chemical intermediates for applications in drug discovery and development. Careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes: 3-Bromopyrrolidin-2-one as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyrrolidin-2-one is a valuable heterocyclic building block for the synthesis of a wide array of biologically active molecules. Its structure features a five-membered γ-lactam ring, which is a common motif in many pharmaceuticals. The presence of a bromine atom at the C3 position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups. This strategic placement, adjacent to the lactam carbonyl, makes it a key precursor for constructing complex molecular architectures, particularly for targeting enzymes and receptors in various disease pathways.

This document provides detailed protocols for the conversion of this compound into a key amine intermediate and its subsequent elaboration into a precursor for a class of targeted therapeutics. It also presents representative biological data for compounds containing the pyrrolidin-2-one scaffold and illustrates the relevant biological pathway.

Key Synthetic Transformations and Protocols

The primary utility of this compound in medicinal chemistry stems from its ability to be converted into 3-Aminopyrrolidin-2-one. This key intermediate serves as a versatile scaffold for further functionalization, such as in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Caption: Logical workflow from starting material to bioactive compounds.

Protocol 1: Synthesis of 3-Aminopyrrolidin-2-one from this compound

This protocol describes the nucleophilic substitution of the bromide with ammonia to yield the corresponding amine. The reaction is performed under pressure due to the volatility of ammonia.[1][2][3]

Materials:

-

This compound

-

Concentrated solution of ammonia in ethanol (e.g., 7N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Heavy-walled, sealable pressure tube with a screw cap

-

Stir plate and magnetic stir bar

-

Oil bath or heating mantle with temperature control

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, separatory funnel)

-

Chromatography column

Procedure:

-

Reaction Setup: In a sealable pressure tube, dissolve this compound (1.0 eq) in a concentrated solution of ammonia in ethanol. A large excess of ammonia (10-20 eq) is recommended to minimize the formation of secondary amine byproducts.

-

Reaction: Securely seal the pressure tube and place it in an oil bath. Heat the mixture with stirring at 80-100 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling the reaction vessel to room temperature, carefully unseal it in a well-ventilated fume hood. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

-

Extraction: Redissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-Aminopyrrolidin-2-one.

-

Purification: The crude product can be purified by silica gel column chromatography using a DCM/Methanol gradient to afford the pure amine.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

The reaction is performed under pressure; use appropriate safety shielding and a certified pressure vessel.

-

Ammonia is corrosive and has a pungent odor; handle with care.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Application Example: Synthesis of a PARP-1 Inhibitor Precursor

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[4] Inhibiting PARP-1 in cancers with defective homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality and is a clinically validated anti-cancer strategy.[4] The pyrrolidinone scaffold is present in several potent PARP inhibitors. The following protocol outlines the synthesis of a simple amide, a common substructure in PARP inhibitors, via acylation of 3-Aminopyrrolidin-2-one.

Protocol 2: Acylation of 3-Aminopyrrolidin-2-one

This protocol details a standard amide bond formation, reacting the synthesized 3-Aminopyrrolidin-2-one with an acid chloride. This method is analogous to the N-acetylation of other amines.[5]

Materials:

-

3-Aminopyrrolidin-2-one (from Protocol 1)

-

4-Fluorobenzoyl chloride (as a representative acid chloride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 3-Aminopyrrolidin-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add a solution of 4-Fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product, N-(2-oxopyrrolidin-3-yl)-4-fluorobenzamide, can be purified by recrystallization or silica gel column chromatography.

Caption: Experimental workflow for synthesis and functionalization.

Biological Activity Data

The pyrrolidin-2-one scaffold is a key component of numerous potent PARP-1 inhibitors. While the compounds listed below may be synthesized via various routes, their biological activity highlights the therapeutic potential of derivatives that can be accessed from this compound.

| Compound ID | Modification on Pyrrolidinone Scaffold | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-2/PARP-1) | Reference |

| Y17 | Rucaparib Analogue | 0.61 | - | - | [6] |

| Y29 | Rucaparib Analogue | 0.66 | - | - | [6] |

| Y31 | Rucaparib Analogue | 0.41 | - | - | [6] |

| Y49 | Rucaparib Analogue | 0.96 | 61.90 | 64.5 | [6] |

| 8a | Pyridopyridazinone Scaffold | 36 | - | - | [7] |

| Olaparib | Reference Drug | 34 | - | - | [7] |

PARP-1 Signaling Pathway in DNA Repair

PARP-1 is a nuclear protein that detects single-strand breaks (SSBs) in DNA. Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair enzymes, such as XRCC1 and DNA Ligase III, to the site of damage, facilitating the base excision repair (BER) pathway. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs, which can collapse replication forks into cytotoxic double-strand breaks (DSBs).

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromopyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl or heteroaryl substituent at the 3-position of this ring system via Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics.[1][2] This powerful palladium-catalyzed carbon-carbon bond-forming reaction offers a versatile and efficient method for the synthesis of 3-arylpyrrolidin-2-ones, which are key intermediates in drug discovery programs targeting a range of diseases.[3][4]

These application notes provide a detailed protocol for the Suzuki coupling reaction of 3-Bromopyrrolidin-2-one with various aryl- and heteroarylboronic acids. The protocol is based on established methodologies for similar heterocyclic systems and is intended to serve as a robust starting point for reaction optimization.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide. In the context of this protocol, this compound is coupled with an aryl- or heteroarylboronic acid to yield the corresponding 3-substituted product.

Caption: General scheme for the Suzuki coupling of this compound.

Data Presentation: Typical Reaction Parameters

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical conditions that can be used as a starting point for the coupling of this compound with arylboronic acids. These parameters are derived from successful Suzuki couplings of similar bromo-substituted heterocyclic compounds.

| Parameter | Typical Reagents/Conditions | Molar Equivalents (relative to this compound) | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | 0.01 - 0.1 (1-10 mol%) | Catalyst choice is crucial and may require screening for optimal results. |

| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.1 - 1.5 | A slight excess of the boronic acid is typically used to ensure complete consumption of the starting bromide. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | The choice of base can significantly impact the reaction rate and yield. An inorganic base is generally preferred. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (typically in a 4:1 to 10:1 ratio) | - | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |

| Reaction Temperature | 80 - 110 °C | - | The reaction is typically heated to drive it to completion. |

| Reaction Time | 4 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl- or Heteroarylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq.).

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed deionized water in a 4:1 ratio via syringe. The final concentration of the this compound is typically between 0.1 and 0.5 M.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyrrolidin-2-one.

Experimental Workflow Diagram

Caption: A typical workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 3-arylpyrrolidin-2-ones, which are valuable scaffolds in drug discovery. The provided protocol offers a solid foundation for researchers to develop and optimize this important transformation for their specific needs. Careful selection of the catalyst, base, and solvent system, along with diligent reaction monitoring, will be key to achieving high yields and purity of the desired products.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Bromopyrrolidin-2-one in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromopyrrolidin-2-one as a versatile scaffold in the synthesis of a variety of bioactive molecules. The pyrrolidin-2-one core is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals and biologically active compounds. The presence of a bromine atom at the 3-position provides a convenient handle for introducing diverse functionalities through nucleophilic substitution and other cross-coupling reactions, enabling the exploration of vast chemical space for drug discovery.

This document details synthetic strategies and experimental protocols for the preparation of nootropic agents, anti-inflammatory compounds, and potential antiviral molecules starting from this compound. Additionally, it provides insights into the mechanisms of action of these molecules through signaling pathway diagrams.

Synthesis of Nootropic Agents: Piracetam Analogues

The pyrrolidin-2-one scaffold is the core of the "racetam" class of nootropic drugs, with piracetam being the most well-known member. These drugs are known to enhance cognitive functions like memory and learning. The synthesis of novel piracetam analogues from this compound allows for the exploration of structure-activity relationships and the development of more potent and selective nootropics. The primary mechanism of action of many racetams is believed to involve the modulation of cholinergic and glutamatergic neurotransmitter systems.[1]

General Synthetic Approach

The synthesis of piracetam analogues from this compound typically involves a two-step process:

-

Nucleophilic Substitution: The bromine atom at the 3-position is displaced by a nitrogen nucleophile, such as ammonia or a primary/secondary amine, to introduce an amino group.

-

N-Acetylation or N-Alkylation: The nitrogen atom of the pyrrolidinone ring is then functionalized, often by acetylation, to yield the final piracetam analogue.

Caption: General workflow for the synthesis of piracetam analogues.

Experimental Protocol: Synthesis of a 3-Amino-Piracetam Analogue

This protocol describes a general method for the synthesis of a 3-amino-piracetam analogue.

Step 1: Synthesis of 3-Aminopyrrolidin-2-one

-

Materials:

-

This compound

-

Ammonia (in methanol, 7N)

-

Sealed reaction vessel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

In a sealed reaction vessel, dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.

-

Heat the reaction mixture at 80 °C for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain 3-aminopyrrolidin-2-one.

-

Step 2: N-Acetylation to yield 3-Amino-2-oxo-1-pyrrolidineacetamide

-

Materials:

-

3-Aminopyrrolidin-2-one

-

2-Chloroacetamide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of 3-aminopyrrolidin-2-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 2-chloroacetamide (1.2 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the desired 3-amino-piracetam analogue.

-

Signaling Pathway: Cholinergic and Glutamatergic Modulation